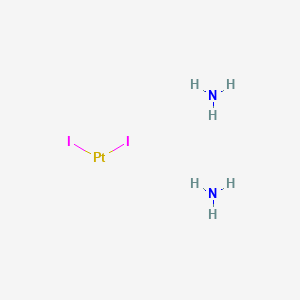![molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9](/img/structure/B97565.png)
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, Methylene Blue.
Mécanisme D'action
The mechanism of action of Methylene Blue varies depending on its application. In neuroscience, Methylene Blue has been shown to increase mitochondrial function and reduce oxidative stress, leading to improved cognitive function and memory. In oncology, Methylene Blue has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair mechanisms and inducing apoptosis. In infectious diseases, Methylene Blue has been shown to inhibit the growth of pathogens by disrupting their electron transport chain and inducing oxidative stress.
Effets Biochimiques Et Physiologiques
Methylene Blue has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, the inhibition of DNA repair mechanisms, and the induction of apoptosis. Additionally, Methylene Blue has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene Blue has several advantages for use in lab experiments, including its low cost, high solubility, and ease of use. However, Methylene Blue also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for research on Methylene Blue, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosages and administration methods for Methylene Blue in various applications. Finally, the development of new analogs of Methylene Blue may lead to the discovery of compounds with improved therapeutic potential.
Méthodes De Synthèse
Methylene Blue can be synthesized using various methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethylaniline with sodium dichromate, and the condensation of N,N-dimethylaniline with formaldehyde and sulfuric acid. The most commonly used method for synthesizing Methylene Blue is the reduction of N,N-dimethyl-4-nitroaniline.
Applications De Recherche Scientifique
Methylene Blue has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, Methylene Blue has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, Methylene Blue has been investigated for its potential to sensitize cancer cells to radiation therapy and chemotherapy. In infectious diseases, Methylene Blue has been studied for its ability to inhibit the growth of various pathogens, including malaria parasites and bacteria.
Propriétés
Numéro CAS |
19079-11-9 |
|---|---|
Nom du produit |
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- |
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3 |
Clé InChI |
SYXZMNNRTIHJKB-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
SMILES canonique |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
Autres numéros CAS |
19079-11-9 |
Synonymes |
2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





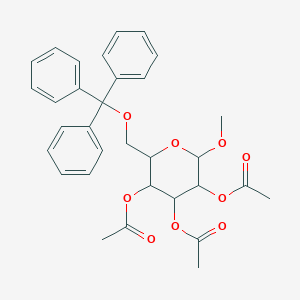

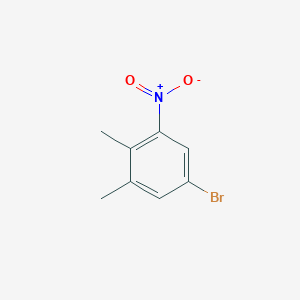
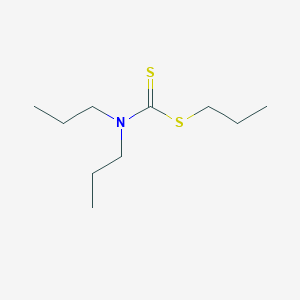


![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

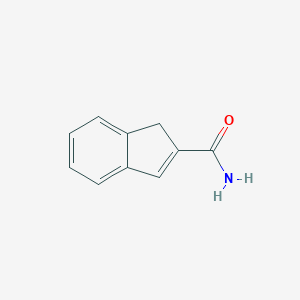
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
